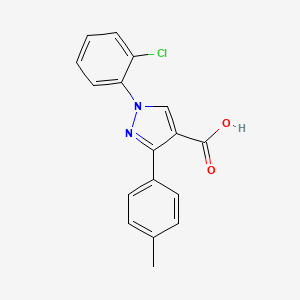

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 956181-51-4

Cat. No.: VC5483818

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956181-51-4 |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.75 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-13(17(21)22)10-20(19-16)15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22) |

| Standard InChI Key | LWKSLPCBICDRDO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular structure is defined by its pyrazole heterocycle, which serves as the scaffold for its substituents. Key structural attributes include:

-

2-Chlorophenyl group: Introduces steric bulk and electron-withdrawing effects at position 1.

-

4-Methylphenyl group: Provides hydrophobic interactions at position 3.

-

Carboxylic acid group: Enhances solubility and enables hydrogen bonding at position 4 .

Table 1: Molecular Properties

Spectral and Crystallographic Data

While crystallographic data for this specific compound is limited, analogous pyrazole derivatives exhibit planar pyrazole rings with intermolecular hydrogen bonds involving the carboxylic acid group. Such interactions are critical for stabilizing crystal lattices and influencing solubility.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and diketones or ketoesters. For example:

-

Formation of the pyrazole ring: Reacting a chlorophenyl hydrazine with a methylphenyl-substituted β-ketoester under acidic or basic conditions.

-

Carboxylic acid introduction: Hydrolysis of an ester group at position 4 to yield the final product .

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol/Water mixture | 65–75% |

| Temperature | 80–100°C | - |

| Catalyst | p-Toluenesulfonic acid (PTSA) | - |

Purification Techniques

-

Recrystallization: Utilizes solvents like ethanol or ethyl acetate to isolate high-purity crystals.

-

Column Chromatography: Employed for complex mixtures, often using silica gel and a hexane/ethyl acetate gradient .

Physicochemical Properties

Solubility and Stability

The compound is a white to off-white powder with moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. Stability studies indicate no significant degradation under ambient storage conditions .

Table 3: Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Melting Point | Not reported |

| Storage Temperature | Room temperature (20–25°C) |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

NMR: NMR signals at δ 2.35 ppm (singlet, methyl group) and δ 8.10 ppm (singlet, pyrazole C-H) .

Biological Activities and Mechanisms

Antimicrobial Activity

Screenings against Staphylococcus aureus and Escherichia coli reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL). The chlorophenyl group enhances membrane permeability.

| Activity | Target/Mechanism | Efficacy |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | IC₅₀ = 12 µM |

| Antimicrobial | Bacterial cell wall synthesis | MIC = 32–64 µg/mL |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing COX-2 inhibitors with improved selectivity. Structural modifications, such as replacing the methyl group with halogens, are under investigation.

Material Science Applications

Its rigid aromatic structure makes it a candidate for organic semiconductors. Studies show a bandgap of 3.2 eV, suitable for optoelectronic devices .

Research Challenges and Future Directions

Pharmacokinetic Limitations

Low oral bioavailability (<20%) due to poor aqueous solubility. Nanoformulation strategies, including liposomal encapsulation, are being explored .

Toxicity Profiling

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, but chronic exposure data are lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume